molecular formula C11H17F3N2O6 B2539659 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, trifluoroacetic acid CAS No. 2137576-54-4

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, trifluoroacetic acid

Cat. No.: B2539659
CAS No.: 2137576-54-4
M. Wt: 330.26
InChI Key: OYCHEEDHVFCZLF-UHFFFAOYSA-N
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Description

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, trifluoroacetic acid is a complex organic compound with the molecular formula C₉H₁₆N₂O₄. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized as a building block in organic synthesis and has significant relevance in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate. The process generally involves the following steps:

  • Protection of the amino group with a Boc group.
  • Formation of the azetidine ring.
  • Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The Boc group provides stability and protection during reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid
  • 3-Amino-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

Uniqueness

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various modifications makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4.C2HF3O2/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13;3-2(4,5)1(6)7/h4-5,10H2,1-3H3,(H,12,13);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCHEEDHVFCZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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